molecular formula C9H14ClN3O B2755171 2-Chloro-N-(2-methyl-2-pyrazol-1-ylpropyl)acetamide CAS No. 2274817-34-2

2-Chloro-N-(2-methyl-2-pyrazol-1-ylpropyl)acetamide

Cat. No. B2755171
CAS RN: 2274817-34-2
M. Wt: 215.68
InChI Key: RQBNOMUQWYLINV-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methyl-2-pyrazol-1-ylpropyl)acetamide, also known as CPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPA is a derivative of pyrazole and has been synthesized through various methods, with each method having its advantages and limitations.

Mechanism of Action

2-Chloro-N-(2-methyl-2-pyrazol-1-ylpropyl)acetamide's mechanism of action is not fully understood, but it is believed to inhibit the aggregation of amyloid-beta peptide by binding to its hydrophobic regions. This compound has also been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Biochemical and Physiological Effects
This compound has been shown to have neuroprotective effects in animal models, particularly in the prevention of cognitive deficits associated with Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects, with a reduction in the levels of pro-inflammatory cytokines in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 2-Chloro-N-(2-methyl-2-pyrazol-1-ylpropyl)acetamide is its ability to inhibit the aggregation of amyloid-beta peptide, which is a hallmark of Alzheimer's disease. This compound's anti-inflammatory properties also make it a promising candidate for the treatment of neuroinflammatory diseases. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on 2-Chloro-N-(2-methyl-2-pyrazol-1-ylpropyl)acetamide should focus on its potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. Studies should also investigate the optimal dosing and administration of this compound, as well as its potential side effects. Additionally, research should explore the potential of this compound in combination with other therapeutic agents for the treatment of neuroinflammatory diseases.

Synthesis Methods

2-Chloro-N-(2-methyl-2-pyrazol-1-ylpropyl)acetamide can be synthesized through various methods, including the reaction of 2-chloroacetyl chloride with 2-methyl-2-pyrazolin-5-one, followed by the reaction of the resulting compound with 1,3-diaminopropane. Another method involves the reaction of 2-chloroacetyl chloride with 2-methylpyrazole, followed by the reaction of the resulting compound with 1,3-propanediamine. Both methods are efficient and have been used to synthesize this compound in large quantities.

Scientific Research Applications

2-Chloro-N-(2-methyl-2-pyrazol-1-ylpropyl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to inhibit the aggregation of amyloid-beta peptide, which is a hallmark of Alzheimer's disease. This compound has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.

properties

IUPAC Name

2-chloro-N-(2-methyl-2-pyrazol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O/c1-9(2,7-11-8(14)6-10)13-5-3-4-12-13/h3-5H,6-7H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBNOMUQWYLINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CCl)N1C=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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